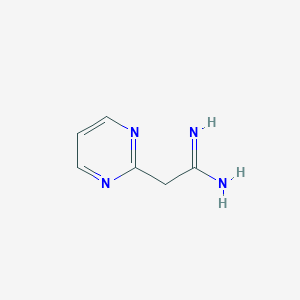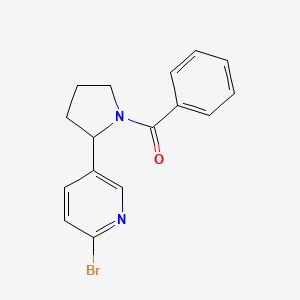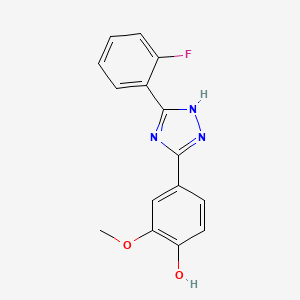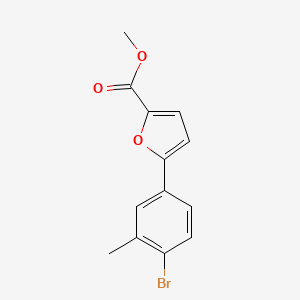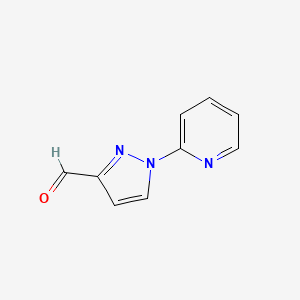
1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)ethan-1-one
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile reactivity and the potential to interact with a wide range of biological targets .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-7-8-4-6-12(11-8)9-3-1-2-5-10-9/h1-7H |
InChI Key |
BUOWIRCBWOUYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



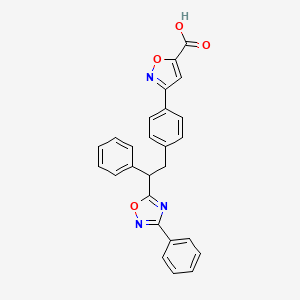
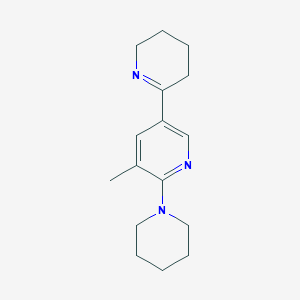
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
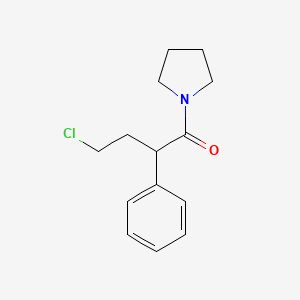
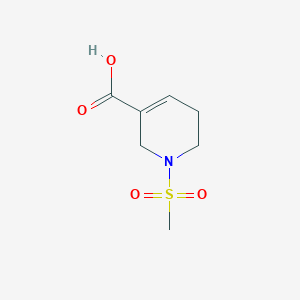
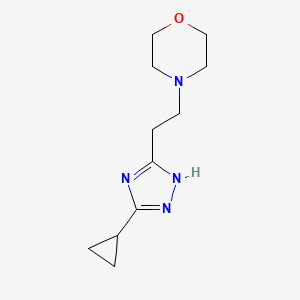
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)

